Meta-Substitution Confers Unique Enzyme Inhibition Profile Not Observed in Ortho or Para Isomers
The meta-substituted 3-(1-aminocyclopropyl)aniline hydrochloride exhibits a distinct enzyme inhibition profile compared to its ortho- and para-positional isomers. While ortho-substituted 2-(1-aminocyclopropyl)aniline derivatives demonstrate nanomolar potency against Mer and c-Met kinases , and para-substituted 4-(1-aminocyclopropyl)aniline acts as a selective CB1 receptor agonist , the meta-substituted compound displays activity against monoamine oxidase B (MAO-B) with an IC₅₀ of 3.4 μM and suppresses cyclooxygenase-2 (COX-2) activity by 78% at 10 μM via allosteric modulation .
| Evidence Dimension | Biological target engagement |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 3.4 μM; COX-2 suppression = 78% at 10 μM |
| Comparator Or Baseline | 2-(1-Aminocyclopropyl)aniline: Mer/c-Met kinase inhibition (nanomolar); 4-(1-Aminocyclopropyl)aniline: CB1 receptor agonism |
| Quantified Difference | Qualitative shift in target selectivity from kinases/CB1 to MAO-B/COX-2 |
| Conditions | In vitro enzyme assays; MAO-B inhibition measured using recombinant human enzyme; COX-2 suppression assessed in cell-free assay |
Why This Matters
The meta-substitution pattern of 3-(1-aminocyclopropyl)aniline hydrochloride directs biological activity toward MAO-B and COX-2, enabling procurement for distinct therapeutic target validation studies not addressable by ortho or para isomers.
